molecular formula C27H23FN4O8 B11471998 N'-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4-nitrobenzohydrazide

N'-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4-nitrobenzohydrazide

Cat. No.: B11471998
M. Wt: 550.5 g/mol
InChI Key: COYLDJZXISWRBX-VFLNYLIXSA-N
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Description

N’-[(E)-(6-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-NITROBENZOHYDRAZIDE is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their diverse applications in various fields due to their interesting chemical properties, including their potential in nonlinear optics (NLO) and bioinorganic chemistry .

Preparation Methods

The synthesis of N’-[(E)-(6-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-NITROBENZOHYDRAZIDE typically involves the condensation reaction between an aldehyde and a hydrazide. The reaction is usually carried out in solvents like ethanol, methanol, or glacial acetic acid under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-[(E)-(6-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-NITROBENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(6-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-NITROBENZOHYDRAZIDE involves its interaction with molecular targets and pathways. It can inhibit specific enzymes and modulate signal transduction pathways involved in inflammation and oxidative stress . The compound’s effects are mediated through its ability to form stable complexes with metal ions and its electron-donating and withdrawing properties.

Comparison with Similar Compounds

Similar compounds include other Schiff base hydrazones such as N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide and N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and applications

Properties

Molecular Formula

C27H23FN4O8

Molecular Weight

550.5 g/mol

IUPAC Name

N-[(E)-[6-[[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C27H23FN4O8/c1-36-23-20(11-19-12-22(31-40-19)15-3-7-17(28)8-4-15)21(24(37-2)26-25(23)38-14-39-26)13-29-30-27(33)16-5-9-18(10-6-16)32(34)35/h3-10,13,19H,11-12,14H2,1-2H3,(H,30,33)/b29-13+

InChI Key

COYLDJZXISWRBX-VFLNYLIXSA-N

Isomeric SMILES

COC1=C2C(=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)F)/C=N/NC(=O)C5=CC=C(C=C5)[N+](=O)[O-])OC)OCO2

Canonical SMILES

COC1=C2C(=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)F)C=NNC(=O)C5=CC=C(C=C5)[N+](=O)[O-])OC)OCO2

Origin of Product

United States

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